molecular formula C8H7F2NO3 B3186674 5-(Difluoromethoxy)-3-methylpicolinic acid CAS No. 1262860-50-3

5-(Difluoromethoxy)-3-methylpicolinic acid

Cat. No. B3186674
CAS RN: 1262860-50-3
M. Wt: 203.14 g/mol
InChI Key: BJSGKNMBNWQGOX-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)picolinic acid is a chemical compound with the CAS Number: 1174323-34-2 . Its molecular weight is 189.12 .


Synthesis Analysis

While specific synthesis methods for 5-(Difluoromethoxy)-3-methylpicolinic acid were not found, similar compounds such as 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole have been synthesized through various steps including etherification, nitrification, hydrolysis, reduction, and redox .


Physical And Chemical Properties Analysis

5-(Difluoromethoxy)picolinic acid has a molecular weight of 189.12 . It is a solid at room temperature and is stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Cobalt Complexes Synthesis

    The synthesis and characterization of cobalt complexes with related compounds, such as 3- and 6-methylpicolinic acid, have been explored. These complexes were characterized using spectroscopic methods, X-ray crystal structure analysis, and thermal stability studies, providing insights into their potential applications in various fields (Kukovec et al., 2009).

  • Efficient Synthesis Techniques

    A study demonstrated an efficient synthesis method for pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction. This method allows for the introduction of variable functional groups, expanding the potential applications of these compounds (Jiang et al., 2015).

Medical and Biological Research

  • Antibacterial Activity

    Research into the antibacterial properties of related compounds has been conducted. For instance, a study on 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which include derivatives of difluoromethoxy, revealed significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Hayashi et al., 2002).

  • Enzyme Inhibition Studies

    The Cr(III) and V(IV) complexes of related compounds like 3-methylpicolinic acid have been synthesized and evaluated for their α-glucosidase inhibitory activity, offering insights into potential therapeutic applications (Avcı et al., 2020).

Materials Science and Engineering

  • Corrosion Inhibition

    A study on novel 8-Hydroxyquinoline derivatives, which are structurally similar to 5-(Difluoromethoxy)-3-methylpicolinic acid, demonstrated effective acid corrosion inhibition for mild steel. This research suggests potential applications in materials science and engineering (Rbaa et al., 2020).

  • Copper Complexes in Materials Research

    Copper(II) complexes with 3-methylpicolinic acid have been synthesized and characterized, providing insights into their potential use in materials science. The study includes crystal and molecular structure analysis, highlighting their applications in the design of new materials (Kukovec et al., 2008).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For 5-(Difluoromethoxy)picolinic acid, it has been noted that it has hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(difluoromethoxy)-3-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-4-2-5(14-8(9)10)3-11-6(4)7(12)13/h2-3,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSGKNMBNWQGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210748
Record name 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262860-50-3
Record name 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262860-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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